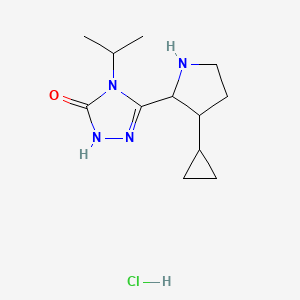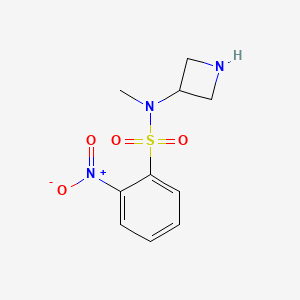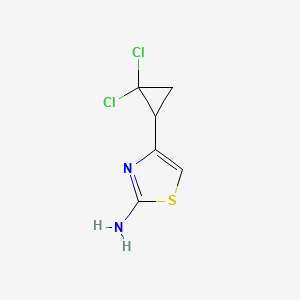![molecular formula C8H10N2O3 B13584869 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid](/img/structure/B13584869.png)
2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound is characterized by its pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an acetic acid moiety attached via an oxygen atom at position 5 of the pyrimidine ring . It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
The synthesis of 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dimethylpyrimidine and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Process: The chloroacetic acid reacts with 4,6-dimethylpyrimidine to form the desired product, this compound.
Analyse Des Réactions Chimiques
2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate certain enzymes involved in metabolic pathways.
Interacting with DNA/RNA: The pyrimidine ring structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Modulating Cellular Pathways: It can influence various cellular signaling pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid can be compared with other similar compounds, such as:
2-Amino-4,6-dimethylpyrimidine: This compound has a similar pyrimidine ring structure but lacks the acetic acid moiety.
4,6-Dimethyl-2-pyrimidinol: Similar in structure but with a hydroxyl group instead of the acetic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
2-(4,6-dimethylpyrimidin-5-yl)oxyacetic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-8(13-3-7(11)12)6(2)10-4-9-5/h4H,3H2,1-2H3,(H,11,12) |
Clé InChI |
CSXLDDUWVIULLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=N1)C)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)
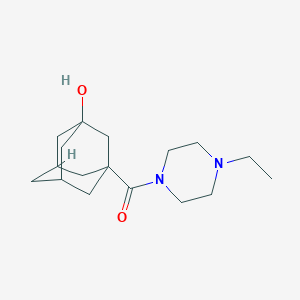
![tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13584801.png)
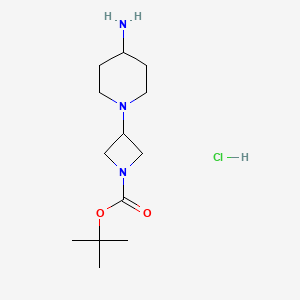
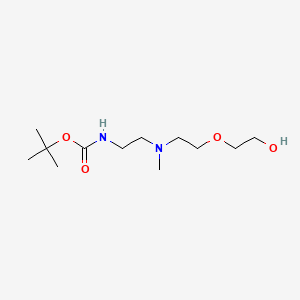
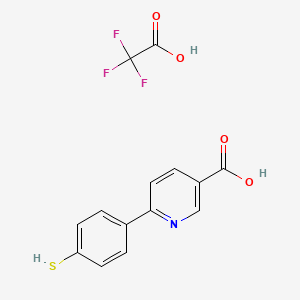
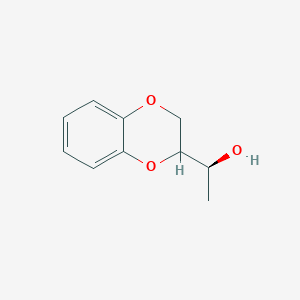
![tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate](/img/structure/B13584829.png)


